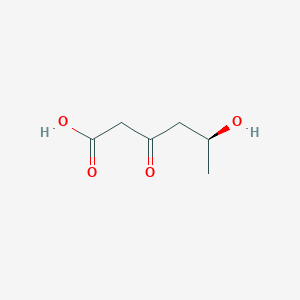![molecular formula C19H12N2 B12539167 Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- CAS No. 685830-41-5](/img/structure/B12539167.png)
Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- is a complex organic compound characterized by its unique structure, which includes a benzonitrile core with an aminophenyl group and a hexene-diyne chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions. One common method includes the coupling of a benzonitrile derivative with an aminophenyl-hexene-diyne precursor under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize yield.
化学反応の分析
Types of Reactions: Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the hexene-diyne chain are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学的研究の応用
Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including liquid crystals and conductive polymers.
作用機序
The mechanism of action of Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4-(3-Aminophenyl)benzonitrile: Shares a similar aminophenyl group but lacks the hexene-diyne chain.
4-Bromobenzonitrile: Contains a bromine substituent instead of the aminophenyl group.
3-Chloro-4-fluorobenzonitrile: Features chloro and fluoro substituents on the benzene ring.
Uniqueness: Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- is unique due to its extended conjugated system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where such properties are advantageous.
特性
CAS番号 |
685830-41-5 |
|---|---|
分子式 |
C19H12N2 |
分子量 |
268.3 g/mol |
IUPAC名 |
2-[6-(4-aminophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C19H12N2/c20-15-18-10-6-5-9-17(18)8-4-2-1-3-7-16-11-13-19(21)14-12-16/h1-2,5-6,9-14H,21H2 |
InChIキー |
GGPWGNSXQDOMPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


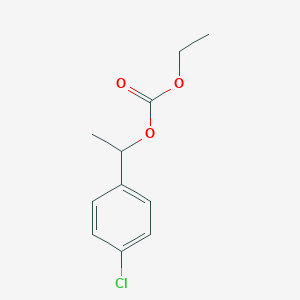
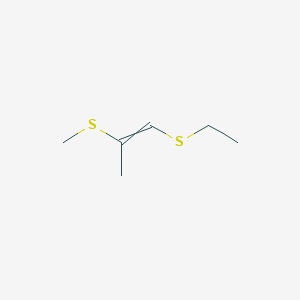


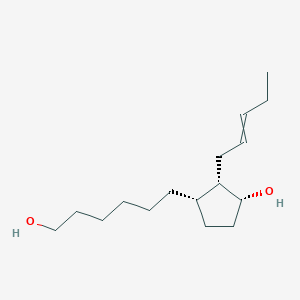
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)
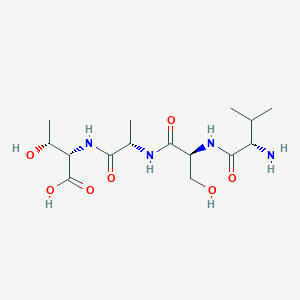
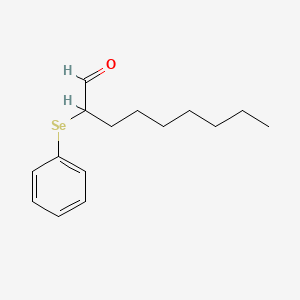
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
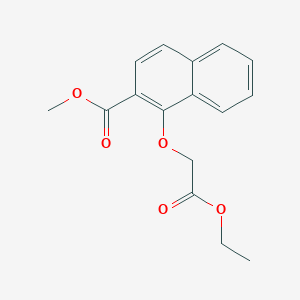
![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
